molecular formula C10H11BrFN B2836156 6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1343862-10-1

6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2836156
CAS No.: 1343862-10-1
M. Wt: 244.107
InChI Key: TUBYECOVRSUIGJ-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H11BrFN. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and ion channels that are involved in various biological processes. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
  • 3,4-Dibromohexane
  • 2,3-Dibromo-3-methylpentane

Uniqueness

6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern on the tetrahydroisoquinoline scaffold. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including cytotoxic effects, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is C10H11BrFNC_{10}H_{11}BrFN, with a molecular weight of approximately 244.1034 g/mol. The compound features a tetrahydroisoquinoline core with bromine and fluorine substituents at the 6 and 8 positions, respectively. These halogen groups significantly influence the compound's biological interactions and pharmacological properties .

Cytotoxicity and Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic properties , particularly against various cancer cell lines. For instance, studies have demonstrated that metal complexes derived from this compound show antiproliferative effects against breast cancer cells. The mechanism behind this activity may involve the inhibition of key cellular pathways that promote cancer cell survival and proliferation .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

The unique halogen substitutions in this compound enhance its binding affinity to various biological targets. These substitutions can lead to distinct interaction patterns compared to non-fluorinated analogs. For example, fluorinated compounds often exhibit enhanced lipophilicity and improved receptor binding due to unique C-F interactions .

Additionally, the compound may interact with enzymes or receptors involved in critical signaling pathways. The presence of bromine can modulate these interactions by affecting the steric and electronic properties of the molecule .

Comparative Analysis with Related Compounds

Several structurally similar compounds have been studied to understand the influence of specific substituents on biological activity.

Table 2: Comparison of Related Compounds

Compound NameMolecular FormulaKey Features
6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolineC10H12BrNLacks fluorine; used as a precursor in syntheses
8-Fluoro-1,2,3,4-tetrahydroisoquinolineC10H12FNExhibits neuroactive properties
6-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinolineC10H11ClFNPotential for different biological activities due to chlorine presence

The comparative analysis reveals that the specific combination of bromine and fluorine in this compound may confer enhanced biological activity compared to its analogs. This is particularly relevant in the context of drug design where modifications can lead to significant changes in efficacy and selectivity .

Case Studies

Recent studies have focused on synthesizing derivatives of this compound to explore their pharmacological potential further. For instance:

  • Study on Antiproliferative Effects : A study investigated the effects of various derivatives on different cancer cell lines. The results indicated that modifications at the nitrogen position significantly impacted cytotoxicity levels.
  • Mechanistic Insights : Another research project examined how halogen substitutions affected enzyme inhibition rates in vitro. It was found that compounds with both bromine and fluorine exhibited higher inhibition rates compared to those with only one halogen.

Properties

IUPAC Name

6-bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c1-6-2-7-3-8(11)4-10(12)9(7)5-13-6/h3-4,6,13H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBYECOVRSUIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C(=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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